Triclopyr ester

Catalog No.
S1496015
CAS No.
64700-56-7
M.F
C13H16Cl3NO4
M. Wt
356.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclopyr ester

CAS Number

64700-56-7

Product Name

Triclopyr ester

IUPAC Name

2-butoxyethyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate

Molecular Formula

C13H16Cl3NO4

Molecular Weight

356.6 g/mol

InChI

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3

InChI Key

IVDRCZNHVGQBHZ-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water: none

Synonyms

[(3,5,6-Trichloro-2-pyridinyl)oxy]-acetic Acid 2-Butoxyethyl Ester; 2-Butoxyethyl [(3,5,6-Trichloro-2-pyridyl)oxy]acetate; 2-Butoxyethyl [(3,5,6-Trichloropyridin-2-yl)oxy]acetate; Garlon 4; Garlon 480; Garlon 4E; Garlon 600; Grazon ET; M 4021; Rely;

Canonical SMILES

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl

The exact mass of the compound Triclopyr-butotyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Triclopyr butoxyethyl ester is a lipophilic, oil-soluble derivative of the systemic herbicide triclopyr acid. [9, 28] It functions by mimicking plant growth hormones, leading to uncontrolled growth in targeted woody plants and broadleaf weeds. [27] Unlike the parent acid or its amine salt, the butoxyethyl ester form is specifically engineered for high solubility in organic solvents and oils, making it a critical precursor for creating emulsifiable concentrate (EC) and oil-based herbicide formulations designed for effective foliar application. [8, 19]

Direct substitution of Triclopyr butoxyethyl ester with its hydrophilic counterparts—triclopyr acid or triclopyr triethylamine (TEA) salt—is impractical for many industrial and agricultural applications. The TEA salt is extremely water-soluble, while the ester is virtually insoluble in water, and the acid has only moderate water solubility. [4] This fundamental difference in physical properties dictates formulation compatibility; the ester is required for developing stable, high-performance oil-based or emulsifiable concentrate (EC) products. [19] Attempting to substitute the ester with the salt or acid in such formulations would lead to phase separation and complete product failure. Furthermore, the ester's lipophilicity is key to its biological activity, enabling it to penetrate the waxy cuticle of target plants far more effectively than its water-soluble relatives. [17]

Extreme Differential Solubility Profile Enables Oil-Based and Emulsifiable Concentrate Formulations

Triclopyr butoxyethyl ester (BEE) is purpose-built for non-aqueous systems, exhibiting a water solubility of only 6.81 ppm. This is in stark contrast to the highly water-soluble triclopyr triethylamine (TEA) salt, which has a solubility of 234,000 ppm, and the parent triclopyr acid at 440 ppm. [1] Conversely, the ester form is highly soluble in organic solvents such as acetonitrile, methanol, and n-hexane at greater than 70% by weight. [2]

Evidence DimensionSolubility in Water at 25°C
Target Compound Data6.81 ppm (Triclopyr Butoxyethyl Ester)
Comparator Or BaselineTriclopyr TEA Salt: 234,000 ppm | Triclopyr Acid: 440 ppm
Quantified DifferenceOver 34,000 times less water-soluble than the TEA salt form.
ConditionsAqueous solution at or near 25°C.

This vast difference in solubility is the primary reason for procuring the ester form; it is essential for creating stable, effective oil-based and emulsifiable concentrate (EC) herbicide products.

Superior Lipophilicity for Enhanced Penetration of Waxy Plant Cuticles

The efficacy of a foliar-applied herbicide often depends on its ability to penetrate the protective waxy cuticle of a plant's leaves. The butoxyethyl ester form of triclopyr is significantly more lipophilic (oil-loving) than its counterparts, a property quantified by the octanol-water partition coefficient (Kow). The Kow for triclopyr BEE is reported as 12,589, whereas the TEA salt has a Kow of just 1.23. [1] This higher lipophilicity allows the ester to more readily dissolve in and diffuse across the waxy leaf surface, leading to more efficient absorption into the plant. [REFS-2, REFS-3]

Evidence DimensionOctanol-Water Partition Coefficient (Kow)
Target Compound Data12,589 (Triclopyr Butoxyethyl Ester)
Comparator Or BaselineTriclopyr TEA Salt: 1.23
Quantified DifferenceOver 10,000 times more lipophilic than the TEA salt form.
ConditionsStandard measurement of partitioning between octanol and water.

For controlling tough, woody, or waxy-leaved plants, procuring the ester form provides a distinct performance advantage due to its fundamentally superior ability to be absorbed by the target weed.

Higher Vapor Pressure: A Deliberate Trade-Off for Application-Specific Performance

The butoxyethyl ester form of triclopyr is demonstrably more volatile than the triethylamine salt form. The vapor pressure of triclopyr BEE at 25°C is 3.60 x 10⁻⁶ mmHg, which is exactly 10 times higher than that of the TEA salt, measured at 3.60 x 10⁻⁷ mmHg. [1] While lower volatility is often desired to minimize off-target drift in hot weather, the ester's volatility is an inherent property linked to its chemical structure which also provides for rapid foliar uptake. [2] This makes the ester form a better choice for cooler weather applications where its higher activity can be leveraged with minimal drift risk. [3]

Evidence DimensionVapor Pressure at 25°C
Target Compound Data3.60 x 10⁻⁶ mmHg (Triclopyr Butoxyethyl Ester)
Comparator Or BaselineTriclopyr TEA Salt: 3.60 x 10⁻⁷ mmHg
Quantified Difference10-fold higher vapor pressure than the TEA salt.
ConditionsStandard physical property measurement at 25°C.

This known difference in volatility is a critical material selection parameter, allowing users to choose the ester for higher efficacy in cooler conditions while switching to an amine salt when temperature-driven drift is a primary concern.

Precursor for Emulsifiable Concentrate (EC) and Oil-Based Formulations

Due to its near-insolubility in water and high solubility in organic solvents, triclopyr butoxyethyl ester is the required form for manufacturing EC formulations. [1] These formulations allow for the stable dispersion of the oil-soluble active ingredient in a water-based spray tank for field application.

Control of Woody Plants and Waxy-Leaved Weeds

The high lipophilicity (Kow > 12,000) of the ester form enables superior penetration of the waxy cuticles common on tough, woody, and perennial broadleaf plants. [2] This makes it the preferred choice over amine salts for applications in forestry, rangeland, and industrial vegetation management where target species have robust leaf defenses. [3]

Cool-Weather Herbicide Applications

Ester formulations are generally more herbicidally active than amine formulations, particularly in cooler temperatures (e.g., early spring). [4] Procuring the ester allows for effective weed control during wider temperature windows when amine salts may be less effective.

Basal Bark and Cut-Stump Treatments

The oil-solubility of triclopyr ester makes it ideal for basal bark treatments, where the herbicide is mixed with a penetrating oil and applied directly to the lower portion of a tree's trunk. [5] This application method relies on the oil carrier and the lipophilic ester to penetrate the bark, a task for which water-soluble amine salts are unsuited.

Physical Description

Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1]
BROWN OILY LIQUID.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

355.014491 Da

Monoisotopic Mass

355.014491 Da

Boiling Point

370Â °C

Heavy Atom Count

21

Density

Relative density (water = 1): 1.3

LogP

4.3

UNII

6PJY10R5MV

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (39%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000079 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

64700-56-7

Wikipedia

Triclopyr-butotyl

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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